methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate
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Overview
Description
Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group and a carboxylate ester group attached to the thiazole ring. It is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate typically involves the bromination of a precursor thiazole compound. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Bromination: The bromomethyl group is introduced by treating the thiazole compound with bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Esterification: The carboxylate ester group is introduced by esterifying the carboxylic acid derivative of the thiazole with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The thiazole ring can be oxidized under certain conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like LiAlH4 in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol derivative.
Scientific Research Applications
Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biological Studies: The compound is used in studies to understand the biological activity of thiazole-containing molecules.
Mechanism of Action
The mechanism of action of methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The thiazole ring can also interact with biological macromolecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Methyl 3-(chloromethyl)-1,2-thiazole-5-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group. The bromomethyl group is generally more reactive in nucleophilic substitution reactions.
Methyl 3-(hydroxymethyl)-1,2-thiazole-5-carboxylate: Contains a hydroxymethyl group, which is less reactive than the bromomethyl group but can participate in hydrogen bonding.
Methyl 3-(methylthio)-1,2-thiazole-5-carboxylate: Contains a methylthio group, which can undergo different types of reactions compared to the bromomethyl group.
Properties
CAS No. |
2763780-16-9 |
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Molecular Formula |
C6H6BrNO2S |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C6H6BrNO2S/c1-10-6(9)5-2-4(3-7)8-11-5/h2H,3H2,1H3 |
InChI Key |
KGTAFUSOYSGQPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NS1)CBr |
Purity |
95 |
Origin of Product |
United States |
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